molecular formula C11H12ClN B8628670 4-Chloro-N-methyl-N-(2-propynyl)benzenemethanamine

4-Chloro-N-methyl-N-(2-propynyl)benzenemethanamine

Cat. No. B8628670
M. Wt: 193.67 g/mol
InChI Key: BOVOUAAQVSTIKY-UHFFFAOYSA-N
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Patent
US04156017

Procedure details

N-(4-chlorobenzyl)-N-methyl-2-propinylamine; N-(2-chlorobenzyl)-N-methyl-2-propinylamine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:13]=[CH:12][C:5]([CH2:6][N:7]([CH2:9][C:10]#[CH:11])[CH3:8])=[CH:4][CH:3]=1.ClC1C=CC=CC=1CN(CC#C)C>>[CH2:6]([N:7]([CH2:9][C:10]#[CH:11])[CH3:8])[C:5]1[CH:12]=[CH:13][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CN(C)CC#C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN(C)CC#C)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N(C)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.